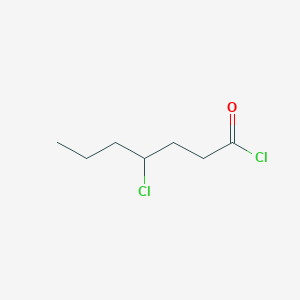
4-Chloroheptanoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloroheptanoyl Chloride (CAS# 111680-87-6) is a chemical compound with the molecular formula C7H12Cl2O and a molecular weight of 183.08 g/mol. It is a useful research chemical, often employed as a building block in organic synthesis. The compound is characterized by its carbonyl chloride functional group, which makes it highly reactive and versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloroheptanoyl Chloride can be synthesized through several methods. One common approach involves the chlorination of heptanoic acid, followed by the conversion of the resulting 4-chloroheptanoic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically proceeds under reflux conditions, with the evolution of hydrogen chloride gas as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloroheptanoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to 4-chloroheptanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, oxidation reactions can convert the compound to higher oxidation state derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction.
Scientific Research Applications
4-Chloroheptanoyl Chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloroheptanoyl Chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it prone to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed .
Comparison with Similar Compounds
4-Chlorobenzoyl Chloride: Similar in structure but with a benzene ring instead of a heptane chain.
4-Chlorobutyryl Chloride: Shorter carbon chain but similar reactivity.
4-Chlorovaleryl Chloride: Intermediate chain length with comparable chemical properties.
Uniqueness: 4-Chloroheptanoyl Chloride is unique due to its specific chain length and the presence of the chloro substituent at the 4-position. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it valuable for synthesizing specific derivatives that may not be easily accessible using other acyl chlorides .
Properties
CAS No. |
111680-87-6 |
|---|---|
Molecular Formula |
C7H12Cl2O |
Molecular Weight |
183.07 g/mol |
IUPAC Name |
4-chloroheptanoyl chloride |
InChI |
InChI=1S/C7H12Cl2O/c1-2-3-6(8)4-5-7(9)10/h6H,2-5H2,1H3 |
InChI Key |
BWRMBUSZHMRJJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


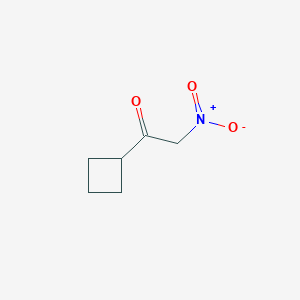
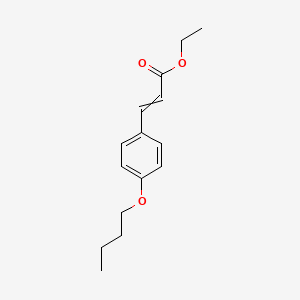

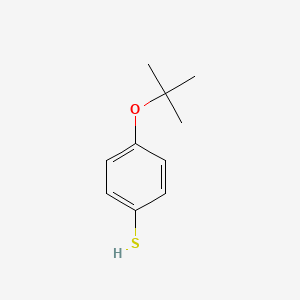
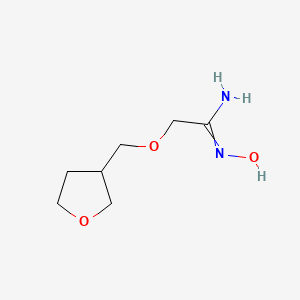

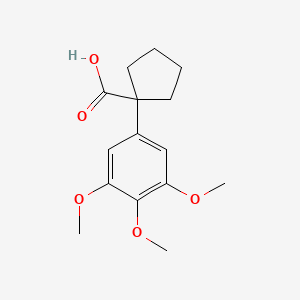
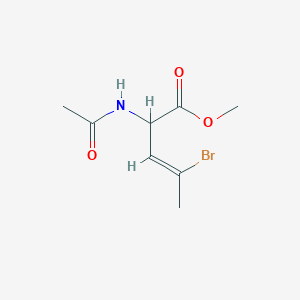


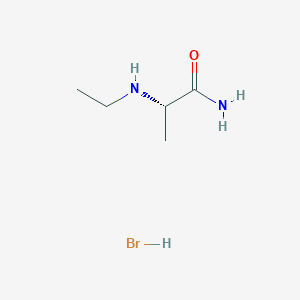
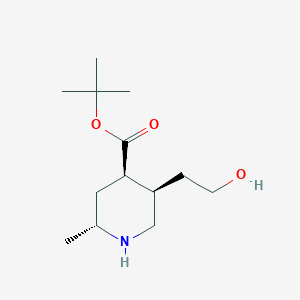
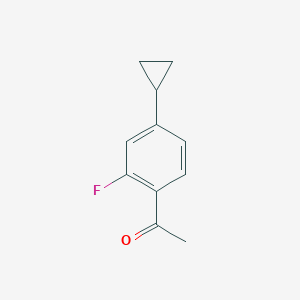
![1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B11721924.png)
